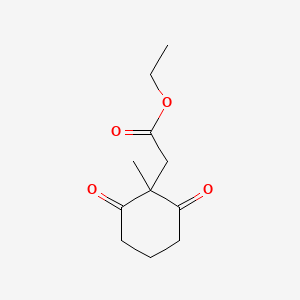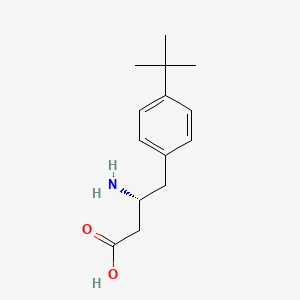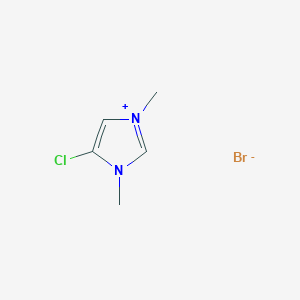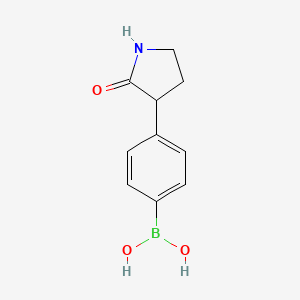
(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a phenyl ring substituted with a 2-oxopyrrolidin-3-yl group. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the aryl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors like sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various arylated products depending on the coupling partner.
Aplicaciones Científicas De Investigación
(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid largely depends on its chemical reactivity. In coupling reactions, the boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
(4-(Pyridin-4-yl)phenyl)boronic acid: Another boronic acid derivative with a pyridine ring, used in metal-catalyzed coupling reactions.
Pinacol boronic esters: Boronic acid derivatives used for their stability and ease of handling in synthetic applications.
Uniqueness: (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid is unique due to the presence of the 2-oxopyrrolidin-3-yl group, which can impart specific reactivity and properties to the compound. This makes it a valuable building block in the synthesis of complex molecules and materials with tailored properties.
Propiedades
Fórmula molecular |
C10H12BNO3 |
|---|---|
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
[4-(2-oxopyrrolidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10-9(5-6-12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) |
Clave InChI |
BISGSZBUDIPHDG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2CCNC2=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
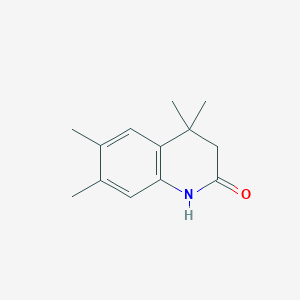

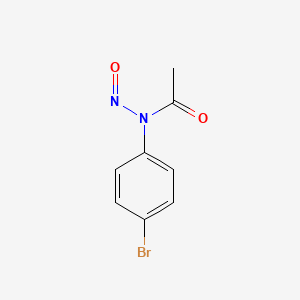
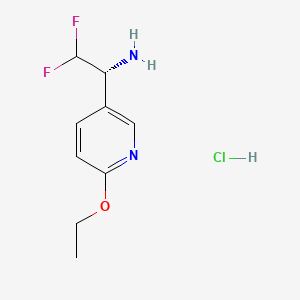
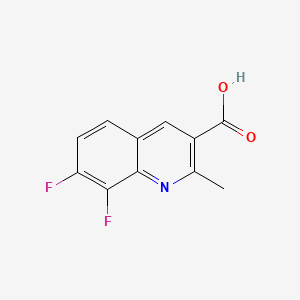
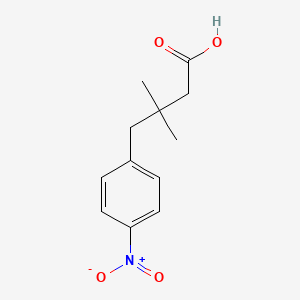
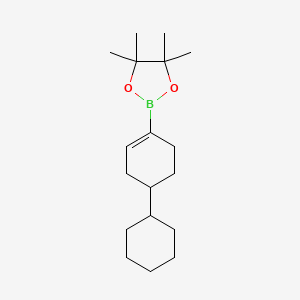
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
